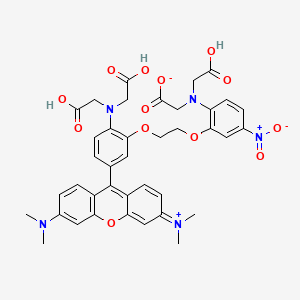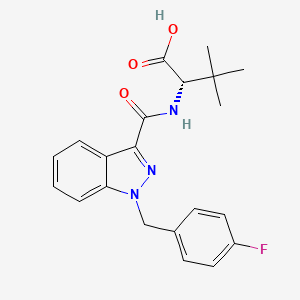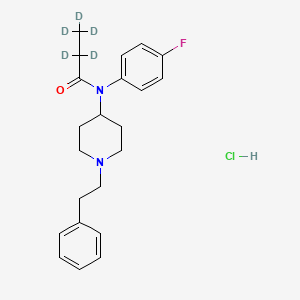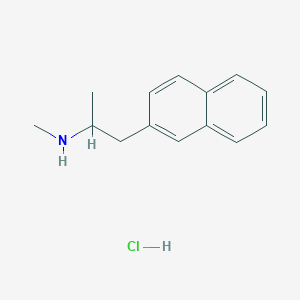
Rhod-5N (potassium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhod-5N (potassium salt) is a low-affinity fluorescent calcium indicator. It is particularly useful for studying compartments with high concentrations of calcium, such as the endoplasmic reticulum. Rhod-5N is essentially nonfluorescent in the absence of divalent cations but exhibits strong fluorescence enhancement upon binding calcium ions, with excitation and emission maxima at approximately 551 nm and 576 nm, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhod-5N is synthesized through a series of chemical reactions involving the parent compound Rhod-2The detailed synthetic route is proprietary and often involves multiple steps of organic synthesis, purification, and characterization .
Industrial Production Methods: Industrial production of Rhod-5N involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of high-quality reagents, solvents, and catalysts, followed by rigorous purification techniques such as chromatography and crystallization. The final product is then formulated into a stable, dry powder for distribution .
Análisis De Reacciones Químicas
Types of Reactions: Rhod-5N primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Calcium ions (Ca²⁺): Rhod-5N binds to calcium ions in a buffered solution, resulting in a significant increase in fluorescence.
Buffer solutions: Commonly used buffers include HEPES and Hank’s Balanced Salt Solution (HHBS) to maintain physiological pH and ionic strength.
Major Products Formed: The primary product of the reaction between Rhod-5N and calcium ions is the fluorescent Rhod-5N-calcium complex, which is used for detecting and measuring calcium concentrations in various biological samples .
Aplicaciones Científicas De Investigación
Rhod-5N is widely used in scientific research due to its unique properties as a calcium indicator. Some of its key applications include:
Chemistry: Used in fluorescence spectroscopy to study calcium dynamics in chemical reactions.
Biology: Employed in cell biology to measure intracellular calcium levels, particularly in organelles like the endoplasmic reticulum.
Medicine: Utilized in medical research to investigate calcium signaling pathways in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods for drug discovery
Mecanismo De Acción
Rhod-5N exerts its effects by binding to calcium ions, which induces a conformational change in the molecule, resulting in a significant increase in fluorescence. The binding affinity of Rhod-5N for calcium ions is characterized by a dissociation constant (Kd) of approximately 320 µM. This low affinity makes it suitable for detecting high concentrations of calcium in specific cellular compartments .
Comparación Con Compuestos Similares
Rhod-2: Higher affinity for calcium, used for detecting lower concentrations of calcium.
Fluo-3: Commonly used for general calcium measurements with moderate affinity.
Fluo-4: Similar to Fluo-3 but with improved fluorescence properties
Rhod-5N’s unique combination of low calcium affinity and high fluorescence enhancement makes it a valuable tool for specific applications where high calcium concentrations need to be measured accurately.
Propiedades
Fórmula molecular |
C39H39N5O13 |
|---|---|
Peso molecular |
785.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)-4-nitroanilino]acetate |
InChI |
InChI=1S/C39H39N5O13/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52) |
Clave InChI |
PVSMMTANYSSLPW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769737.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-Diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B10769745.png)
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,9S,10S,11R)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B10769750.png)
![(3E,5E,7R,8S,9S,11E,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769756.png)
![(6S,9S,11S,12S,14S,16R)-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769767.png)
![(13E,17E,21E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769772.png)
![3-[(2S,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769794.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769803.png)
![(3Z,5Z,7R,8S,9S,11E,13E,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769805.png)



